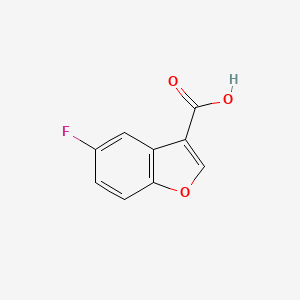

5-Fluoro-1-benzofuran-3-carboxylic acid

Description

Historical Context and Evolution of Benzofuran (B130515) Chemistry

The journey into the chemistry of benzofurans began in the 19th century. In 1870, Sir William Henry Perkin first synthesized the parent benzofuran ring, a significant milestone in heterocyclic chemistry. mdpi.com Prior to this, the groundwork for furan (B31954) chemistry was laid by Scheele and his contemporary, who produced the first furan derivative, pyromucic acid (furan-2-carboxylic acid), through the dry distillation of mucic acid. researchgate.net The isolation of benzofuran itself from pinewood was later achieved by Limpricht. researchgate.net

Early synthetic methods for benzofuran derivatives were often arduous. However, the 20th and 21st centuries have witnessed a remarkable evolution in synthetic strategies, leading to more efficient and versatile routes to this important scaffold. mdpi.com Innovations in catalysis have been particularly impactful. For instance, the development of palladium-copper-based catalysts has enabled elegant syntheses through Sonogashira coupling followed by intramolecular cyclization. mdpi.comrsc.org Rhodium-mediated reactions have also emerged as a powerful tool for constructing the benzofuran core. mdpi.com Furthermore, methodologies utilizing low-valent titanium have provided alternative pathways to these heterocyclic systems. researchgate.net This continuous refinement of synthetic approaches has been instrumental in unlocking the full potential of benzofuran chemistry, paving the way for the exploration of a vast array of derivatives with tailored properties.

Significance of the Benzofuran Scaffold in Contemporary Chemical and Biomedical Research

The benzofuran scaffold, a fusion of a benzene (B151609) and a furan ring, is a privileged structure in medicinal chemistry and drug discovery. rsc.orgtaylorandfrancis.com Its significance stems from its presence in a wide range of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. mdpi.comnih.govmedcraveonline.com This has made the benzofuran nucleus a focal point for the development of new therapeutic agents. nih.gov

The versatility of the benzofuran scaffold is evident in the diverse pharmacological properties displayed by its derivatives. These compounds have been shown to possess antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant activities, among others. mdpi.comnih.gov The therapeutic potential of this scaffold is underscored by the number of clinically approved drugs that incorporate the benzofuran moiety.

Table 1: Examples of Clinically Used Drugs Containing the Benzofuran Scaffold

| Drug Name | Therapeutic Class |

| Amiodarone | Antiarrhythmic |

| Dronedarone | Antiarrhythmic |

| Benzbromarone | Uricosuric (for gout) |

| Saprisartan | Antihypertensive |

| Griseofulvin | Antifungal |

The widespread biological activities and clinical success of benzofuran-containing compounds continue to drive research into the synthesis and evaluation of novel derivatives. The ability to readily modify the benzofuran core at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive platform for the design of new and improved drugs. nih.gov

Overview of Fluoro-substituted Benzofuran Carboxylic Acids: A Class of Promising Bioactive Compounds

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. nih.gov When combined with the proven biological relevance of the benzofuran scaffold and the ionizable nature of a carboxylic acid group, which can improve solubility and facilitate interactions with biological targets, a particularly promising class of compounds emerges: fluoro-substituted benzofuran carboxylic acids.

Research has indicated that the introduction of fluorine to the benzofuran ring can significantly enhance the biological effects of these molecules. nih.gov For instance, studies on fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated their potential as potent anti-inflammatory and promising anticancer agents. nih.gov The presence of a carboxylic acid group, in conjunction with fluorine and other substituents, has been shown to contribute to these activities. nih.gov

Furthermore, the antimicrobial properties of halogenated benzofuran derivatives have been noted, with some compounds exhibiting activity against Gram-positive bacteria and fungi. mdpi.com The position and nature of the halogen substituent can influence the spectrum and potency of the antimicrobial effects. mdpi.com This highlights the potential of fluoro-substituted benzofuran carboxylic acids as a class of bioactive compounds worthy of further investigation for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGNGGBYKPBLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 1 Benzofuran 3 Carboxylic Acid

Established Synthetic Routes to 5-Fluoro-1-benzofuran-3-carboxylic Acid

The construction of the this compound scaffold relies on foundational reactions that first form the fused ring system, often from a fluorinated phenolic precursor.

The primary precursor for the synthesis is typically a derivative of 4-fluorophenol (B42351). The fluorine atom is integral to the starting material, as its introduction at a later stage can be challenging. The strategy involves coupling this fluorinated phenol (B47542) with a molecule that will ultimately form the furan (B31954) ring and provide the carbon for the 3-carboxylic acid group.

A common approach involves the use of o-halophenols. For instance, a 4-fluorophenol can be halogenated (e.g., iodinated or brominated) at the ortho position to the hydroxyl group. This halogen then serves as a reactive handle for subsequent cross-coupling reactions. Another key precursor is a three-carbon chain that will form the furan ring. This can be an alkyne, such as propargyl alcohol, which can be coupled with the phenolic precursor.

Halogenation strategies are crucial. The initial fluorine on the benzene (B151609) ring is typically sourced from commercially available starting materials like 4-fluorophenol. Further halogenation, such as ortho-iodination of the phenol, provides a site for metal-catalyzed cross-coupling reactions, which are pivotal for building the furan ring. scielo.org.mx

Following the synthesis of the precursors, the next critical step is the ring-closing, or cyclization, reaction to form the benzofuran (B130515) core. When using an o-halophenol and a terminal alkyne, a popular method is a tandem Sonogashira coupling followed by a 5-endo-dig cyclization. scielo.br This palladium-catalyzed reaction first couples the alkyne to the phenol and then facilitates the intramolecular attack of the phenolic oxygen onto the alkyne, forming the furan ring.

The carboxylic acid group at the C-3 position can be introduced in several ways. One pathway is to use a precursor that already contains a protected carboxyl group, such as an ester. For example, coupling an o-halophenol with an ethyl propiolate would directly install an ester at the 3-position, which can then be hydrolyzed to the carboxylic acid in a final step. Alternatively, a placeholder group can be installed at the C-3 position, which is later converted to a carboxylic acid. This could involve the oxidation of an alkyl or formyl group. The hydrolysis of esters or nitriles to carboxylic acids is a fundamental transformation in organic synthesis. mnstate.edu

General Synthetic Approaches for Substituted Benzofuran-3-carboxylic Acid Derivatives

The synthesis of the broader class of benzofuran-3-carboxylic acids is well-documented, with numerous methodologies employing transition-metal catalysis or classical acid/base-mediated conditions. These general routes are applicable to the synthesis of the 5-fluoro derivative.

Palladium catalysis is a cornerstone for the synthesis of benzofuran derivatives. nih.gov These methods offer high efficiency and functional group tolerance.

Sonogashira Coupling-Cyclization: A widely used method involves the palladium-catalyzed Sonogashira coupling of an o-halophenol with a terminal alkyne, which undergoes subsequent intramolecular cyclization to yield the benzofuran. scielo.org.mxscielo.br Using an alkyne that bears a carboxylate group or a precursor allows for the direct synthesis of benzofuran-3-carboxylic acid derivatives.

Heck Reaction/Oxidative Cyclization: A tandem sequence involving a Pd-catalyzed Heck reaction followed by an oxidative cyclization can be employed. For instance, the reaction between 2-hydroxystyrenes and iodobenzenes can lead to the formation of the benzofuran scaffold. nih.gov

Enolate Arylation: An intramolecular O-arylation of enolates, catalyzed by palladium, provides a direct route to the benzofuran ring system from α-aryloxy ketones. researchgate.net

| Reaction Type | Key Reactants | Catalyst System | General Outcome | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | (PPh₃)PdCl₂, CuI, Et₃N | 2,3-Disubstituted Benzofurans | acs.org |

| Intramolecular Heck Reaction | Aryl Enol Ethers | Pd(OAc)₂, P(o-tol)₃ | Substituted Benzofurans | acs.org |

| C-H Arylation | Benzofurans, Aryl Halides | Pd(OAc)₂ | 2-Arylbenzofurans | nih.gov |

| Oxidative Annulation | Phenols, Cinnamyl Alcohols | Pd(II) catalyst, Oxidant | 2-Benzyl Benzofurans | nih.gov |

Rhodium-based catalysts have emerged as powerful tools for constructing the benzofuran core, often through C-H activation pathways which offer atom economy and novel bond formations. nih.govacs.org

C-H Functionalization: Rhodium catalysts can mediate the cyclization of O-alkynyl phenols to form benzofurans. researchgate.net

Directed Annulation: In some methodologies, a directing group is used to guide the rhodium catalyst to activate a specific C-H bond, leading to regioselective annulation and formation of the benzofuran ring. nih.govacs.org For example, rhodium-catalyzed annulation between 1,3-diynes and N-phenoxyacetamides has been reported to yield complex benzofuran structures. acs.org

Vinylene Transfer: Rhodium-mediated transfer of a vinylene group between a vinyl carbonate and a salicylic (B10762653) acid derivative has been developed for the selective construction of C4-substituted benzofurans. acs.org

| Reaction Type | Key Reactants | Catalyst System | General Outcome | Reference |

|---|---|---|---|---|

| C-H Directing Group Migration | 1,3-Diynes, N-Benzoxyacetamide | Rhodium catalyst, Additive | Substituted Benzofurans | nih.gov |

| Relay Catalysis | Propargyl Alcohols, Aryl Boronic Acids | Rhodium catalyst, Acid | Benzofuran Skeletons | acs.org |

| Vinylene Transfer | m-Salicylic Acid Derivatives, Vinylene Carbonate | Rhodium catalyst | C4-Functionalized Benzofurans | acs.org |

While transition-metal catalysis is prevalent, classical organic reactions promoted by acids or bases remain highly relevant for benzofuran synthesis.

Base-Mediated Cyclization: A common base-catalyzed route is the Rap-Stoermer reaction, which involves the condensation of an o-hydroxyaryl ketone with an α-halo ketone, followed by intramolecular cyclization. researchgate.net More recent developments include transition-metal-free, base-mediated intramolecular cyclization of substrates like o-bromobenzylvinyl ketones using potassium tert-butoxide. nih.govacs.org

Acid-Mediated Cyclization: Both Lewis and Brønsted acids can catalyze the formation of the benzofuran ring. Boron trifluoride diethyl etherate has been used to promote Domino reactions that lead to benzofuran derivatives. nih.govacs.org Strong acids like hydrobromic acid can effect intermolecular cyclodehydration of intermediates such as 2-methoxydeoxybenzoins to afford 2-arylbenzofurans. nih.gov Acetic acid has also been employed as a catalyst for the formation of benzofurans from benzoquinones. nih.gov

| Reaction Type | Mediator | Key Reactants | General Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Potassium tert-butoxide (Base) | o-Bromobenzylvinyl Ketones | Substituted Benzofurans | nih.govacs.org |

| Domino Reaction | Boron Trifluoride Diethyl Etherate (Lewis Acid) | 2,4-Diyn-1-ols, Dicarbonyl Compounds | Substituted Benzofurans | nih.govacs.org |

| Cyclodehydration | Hydrobromic Acid (Brønsted Acid) | 2-Methoxydeoxybenzoins | 2-Arylbenzofurans | nih.gov |

| One-Pot Synthesis | Acetic Acid (Brønsted Acid) | Benzoquinones | Benzofuran Derivatives | nih.gov |

Radical-Mediated Cyclization Pathways

The construction of the benzofuran ring system, including fluorinated analogues, can be achieved through radical-mediated cyclization. These pathways offer an alternative to traditional ionic or transition-metal-catalyzed methods. While literature specifically detailing the radical-mediated synthesis of this compound is sparse, the general principles are well-established for related structures and are applicable.

One such approach involves a cascade reaction initiated by a single-electron transfer (SET). nih.gov For instance, a reaction can be initiated between a 2-azaallyl anion and a suitably substituted 2-iodo aryl allenyl ether. nih.gov This process generates a radical species that undergoes an intramolecular cyclization onto the allene, followed by an intermolecular radical-radical coupling. nih.gov This strategy allows for the construction of complex, polycyclic benzofuran structures under mild conditions. nih.gov Another method involves the visible-light-promoted, catalyst-free cyclization of 1,6-enynes with bromomalonates, proceeding through a 5-exo-dig radical cyclization pathway. nih.gov

The general mechanism for these radical cyclizations typically involves:

Initiation: Generation of a radical species, often on an atom adjacent to the oxygen intended to form the furan ring ether linkage.

Cyclization: An intramolecular attack of the radical onto an unsaturated bond (e.g., an alkyne or allene) positioned to form the five-membered furan ring.

Aromatization/Termination: The resulting cyclic radical undergoes further reactions, such as oxidation or hydrogen atom abstraction, to yield the stable aromatic benzofuran ring.

These methods are significant for their ability to tolerate a wide range of functional groups and for their potential in creating complex molecular architectures that would be challenging to access through other synthetic routes. nih.gov

One-Pot Multicomponent Reactions for Benzofuran-Fused Systems

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like benzofuran-fused systems from simple starting materials in a single synthetic operation. researchgate.net These reactions are prized for their atom economy and operational simplicity.

A notable example is the one-pot, five-component reaction used to create tetrazole-benzofuran hybrids. rsc.org This process combines a Ugi-azide multicomponent reaction with a subsequent intramolecular cyclization catalyzed by a Palladium/Copper system. rsc.org This approach facilitates the formation of six new bonds and allows for the synthesis of highly substituted benzofurans at the 2-position under mild conditions. rsc.org

Another versatile method is a one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira coupling conditions. nih.gov The reaction proceeds via an initial Sonogashira coupling, followed by a cyclization step. The use of microwave irradiation can significantly shorten reaction times and reduce the formation of side products. nih.gov

Similarly, a one-pot, three-step procedure has been developed for preparing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This sequence involves an initial Williamson ether synthesis between a 2-(bromomethyl)quinoline-3-carboxylate and a substituted salicylaldehyde, followed by hydrolysis and an intramolecular electrophilic cyclization. scielo.br Although this example does not produce the specific 5-fluoro target, the methodology is adaptable for appropriately substituted starting materials.

| Reaction Type | Components | Key Steps | Catalyst/Conditions | Product Type |

| Five-Component | Isocyanide, Amine, Aldehyde, TMS-Azide, 2-alkynylphenol | Ugi-azide reaction, Intramolecular cyclization | Pd/Cu | Tetrazole-benzofuran hybrids rsc.org |

| Three-Component | 2-Iodophenol, Terminal acetylene, Aryl iodide | Sonogashira coupling, Cyclization | Pd catalyst | 2,3-Disubstituted benzofurans nih.gov |

| Three-Step One-Pot | 2-(bromomethyl)quinoline-3-carboxylate, Salicylaldehyde | Williamson ether synthesis, Hydrolysis, Cyclization | Base, then Acid | 2-(Benzofuran-2-yl)quinoline-3-carboxylic acids scielo.br |

Application of Williamson Ether Synthesis in Benzofuran Ring Construction

The Williamson ether synthesis is a fundamental and versatile method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com This classic reaction is frequently employed as a key step in the construction of the benzofuran ring system. The strategy involves forming an ether linkage between a phenol and a molecule containing a suitable leaving group, which then serves as the precursor for the subsequent cyclization step.

In the context of benzofuran synthesis, a common approach is the reaction of a substituted phenol (such as a 4-fluorophenol derivative) with an α-halo ketone or ester. The resulting aryl ether intermediate contains the necessary framework to undergo intramolecular cyclization to form the furan ring.

A specific application is seen in the one-pot synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, where the initial step is the Williamson reaction between ethyl 2-(bromomethyl)quinoline-3-carboxylate and various substituted salicylaldehydes. scielo.br This forms the crucial ether intermediate in situ before the subsequent hydrolysis and cyclization steps that complete the formation of the benzofuran ring. scielo.br

The general sequence is as follows:

Deprotonation: A phenol is treated with a base (e.g., K₂CO₃, NaOH) to form a more nucleophilic phenoxide.

Nucleophilic Substitution: The phenoxide attacks an electrophilic carbon atom (e.g., attached to a bromine atom), displacing the leaving group and forming an ether.

Cyclization: The ether intermediate is then treated with an acid or undergoes a transition-metal-catalyzed reaction to close the ring and form the benzofuran scaffold. wuxiapptec.com

This method's reliability and the wide availability of starting materials make it a cornerstone in the synthesis of many benzofuran cores.

Derivatization Strategies for the this compound Core

Once the this compound core is synthesized, its chemical utility can be expanded through various derivatization strategies. These modifications can be directed at the carboxylic acid group or the aromatic benzofuran ring system itself, allowing for the fine-tuning of the molecule's properties.

Esterification and Amidation Reactions for Carboxylic Acid Modification

The carboxylic acid functional group at the C-3 position is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering properties such as solubility, stability, and biological activity. nih.gov

Esterification: The conversion of the carboxylic acid to an ester can be achieved using several standard methods. A common approach involves reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). Alternatively, the carboxylic acid can be activated first, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. A versatile and cost-efficient method uses trichlorotriazine (B8581814) (TCT) as an activator with a formamide (B127407) catalyst, which generates the highly reactive acid chloride in situ. organic-chemistry.orgnih.gov

Amidation: The formation of an amide bond from the carboxylic acid is one of the most important reactions in drug discovery. This is typically accomplished by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling reagent. While direct amidation is possible, it often requires harsh conditions. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, though purification can sometimes be challenging. nih.gov More modern and efficient methods include the use of peptide coupling reagents like HATU or TBTU. researchgate.net A one-pot method using 2-pyridinesulfonyl fluoride (B91410) allows for the in situ generation of an acyl fluoride from the carboxylic acid, which then readily reacts with an amine to form the amide under mild conditions. bohrium.com

| Transformation | Reagents | Key Features |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Classic Fischer esterification. latrobe.edu.au |

| Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol | Via acyl chloride intermediate. |

| Esterification | Alcohol, TCT, Formylpyrrolidine (FPyr) | Cost-efficient, high yield, via in situ acyl chloride. organic-chemistry.orgnih.gov |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC, HATU) | Standard method for amide bond formation. nih.govresearchgate.net |

| Amidation | Amine, 2-Pyridinesulfonyl fluoride | Mild, one-pot synthesis via in situ acyl fluoride. bohrium.com |

Halogenation and Alkylation of the Benzofuran Ring System

Further functionalization of the benzofuran scaffold can be achieved through electrophilic substitution reactions on the aromatic rings. The inherent reactivity of the benzofuran system, which is considered electron-rich, favors substitution, particularly at the C-2 position if vacant, or on the benzene ring. rsc.org

Halogenation: The introduction of additional halogen atoms (e.g., bromine, chlorine) onto the benzofuran ring can significantly influence the molecule's electronic properties and biological activity. researchgate.net Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, respectively. The position of substitution will be directed by the existing fluoro and carboxylic acid groups.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the benzene portion of the scaffold. This reaction typically employs an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). The regioselectivity will be governed by the directing effects of the existing substituents.

Introduction of Diverse Functional Groups and Heterocyclic Moieties

The versatility of the this compound scaffold is further demonstrated by its capacity to be decorated with a wide array of other functional groups and heterocyclic systems.

The carboxylic acid at C-3 serves as a convenient handle for introducing various heterocycles. For example, 5-arylfuran-2-carbonyl chlorides (an analogous structure) have been shown to react with compounds like 5-(2-furyl)-1H-tetrazole, leading to the formation of 2,5-disubstituted 1,3,4-oxadiazoles through ring-opening and recyclization. researchgate.net This demonstrates a pathway where the activated carboxylic acid can be used to build entirely new heterocyclic rings attached to the benzofuran core.

Furthermore, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be employed if a halogen atom is present on the benzofuran ring. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of aryl, vinyl, or amino groups, thereby vastly expanding the chemical space accessible from the initial scaffold.

Preclinical Biological Activity and Pharmacological Potential of 5 Fluoro 1 Benzofuran 3 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for 5-Fluoro-1-benzofuran-3-carboxylic Acid Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been crucial in optimizing their potency and selectivity as pharmacological agents, particularly as modulators of sphingosine-1-phosphate (S1P) receptors. nih.gov The benzofuran (B130515) scaffold itself is a versatile and privileged structure in drug discovery, known to be a component of various biologically active compounds. nih.govmedcraveonline.com By systematically modifying different parts of the molecule—the fluorine substitution, the carboxylic acid group, and the benzofuran ring system—researchers have elucidated key structural requirements for preclinical efficacy. nih.govnih.gov

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net In the context of benzofuran derivatives, fluorine substitution has been shown to significantly increase biological activity. nih.gov This enhancement is often attributed to the ability of fluorine to form "halogen bonds," which are favorable interactions between the electrophilic halogen atom and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

In SAR studies of benzofuran-based S1P1 agonists, the position of the fluorine atom on an associated phenyl ring was found to be a critical determinant of potency. nih.gov For instance, a derivative with a fluorine atom at the 3-position of the core phenyl ring (compound 18) demonstrated significantly higher potency for the human S1P1 receptor compared to its analog with fluorine at the 2-position (compound 17), which showed a 4- to 5-fold reduction in potency. nih.gov This highlights that the specific placement of the fluorine atom is crucial for optimal interaction with the receptor's binding pocket. The combination of a 3-fluorophenyl group with a 5-benzyl tail moiety on the benzofuran ring produced a compound with potent S1P1 activity. nih.gov

The carboxylic acid group is a key functional group in many pharmaceuticals, contributing significantly to a molecule's interaction with its biological target. wiley-vch.de This moiety is typically ionized at physiological pH, which enhances water solubility and allows it to form strong ionic interactions and hydrogen bonds with receptor sites. wiley-vch.de In many active ingredients, the carboxylic acid function serves as a crucial hydrogen-bond donor and acceptor, facilitating a strong and specific binding event. wiley-vch.de

In the development of benzofuran-based S1P1 agonists, the carboxylic acid moiety, often as part of an azetidine-3-carboxylic acid head group, plays a vital role. nih.gov This polar head group is designed to mimic the phosphate (B84403) group of the endogenous ligand, sphingosine-1-phosphate, allowing it to engage with key residues in the S1P1 receptor. The interaction of this acidic group is a critical component of the compound's mechanism of action as a receptor agonist.

Systematic modifications of the benzofuran ring system have revealed several structural features that govern preclinical efficacy. nih.govrsc.org SAR studies on benzofuran S1P modulators have shown that the position and nature of substituents are critical for receptor potency. nih.gov

Key findings from these preclinical studies include:

Position of "Tail" Substituent: Moving a substituent from the 5-position of the benzofuran ring to the 6-position resulted in a significant loss of S1P1 receptor potency. nih.govresearchgate.net

Nature of "Tail" Substituent: Hydrophobic groups in the tail region, such as 5-n-butyl, 5-benzyl, and 5-cyclohexyl, were found to be preferred for maintaining or enhancing potency. nih.govresearchgate.net In contrast, introducing more polar tail groups led to a decrease in activity. nih.govresearchgate.net

Core Ring Modifications: Replacing the core phenyl ring attached to the benzofuran with certain five-membered heteroaromatic rings also impacted potency. A thiazole (B1198619) replacement led to a loss of potency, whereas a thiophene (B33073) ring retained the desired activity. nih.gov

Investigation of Receptor Modulatory Activities (Preclinical Studies)

Preclinical investigations into derivatives of this compound have largely focused on their activity as modulators of sphingosine-1-phosphate (S1P) receptors, a class of G-protein-coupled receptors (GPCRs) that play a key role in regulating the immune system. nih.gov Specifically, agonism at the S1P1 receptor subtype is a validated mechanism for immunomodulation, as it causes the sequestration of lymphocytes in secondary lymphoid organs. dntb.gov.ua

Novel benzofuran-based compounds have been discovered as potent and selective S1P1 receptor agonists. nih.govnih.gov A lead compound, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, emerged from these studies as a potent S1P1 agonist with excellent selectivity over the S1P3 subtype. nih.govnih.gov Agonism at the S1P3 receptor is associated with undesirable side effects, making high selectivity for S1P1 a critical goal in drug development. nih.gov The lead compound demonstrated over 1000-fold selectivity for S1P1 over S1P3, indicating a wide margin for S1P3-mediated effects. nih.gov

The potency and selectivity of this compound analogs were evaluated using various in vitro assays. A common method is the GTPγS binding assay, which measures G-protein activation upon receptor agonism. researchgate.net Another assay measures the internalization of the S1P1 receptor (RI) upon agonist binding. nih.gov

Initial benzofuran compounds, such as one with a 5-n-butyl tail group, demonstrated submicromolar potency in the S1P1 GTPγS assay and had no activity at the human S1P3 receptor. nih.gov Optimization efforts, including the introduction of a 3-fluorophenyl ring and a 5-benzyl tail substituent, led to compound 18 , which showed significantly improved potency. nih.gov

Table 1: In Vitro Activity of Benzofuran S1P1 Agonist Analogs Data sourced from preclinical in vitro studies. nih.govresearchgate.net

| Compound | Tail Group (5-Position) | Core Phenyl Ring | hS1P1 GTPγS EC₅₀ (µM) | hS1P1 RI EC₅₀ (µM) | hS1P3 Ca²⁺ Mobilization |

| 1 | n-Butyl | Phenyl | 0.35 | 2.48 | >25 µM |

| 10 | Benzyl (B1604629) (at 6-position) | Phenyl | >10 | >10 | NA |

| 17 | Benzyl | 2-Fluorophenyl | 0.2 - 1.0 | 0.1 - 1.0 | NA |

| 18 | Benzyl | 3-Fluorophenyl | <0.2 | <0.1 | >10 µM (>1000x selective) |

| 19 | Cyclohexyl | 3-Fluorophenyl | <0.2 | <0.1 | NA |

EC₅₀: Half maximal effective concentration. hS1P1: human Sphingosine-1-Phosphate Receptor 1. GTPγS: Guanosine 5'-O-[gamma-thio]triphosphate. RI: Receptor Internalization. NA: Not Available.

This interactive table summarizes the structure-activity relationships discussed, highlighting how changes to the tail group position and core phenyl ring fluorination impact S1P1 receptor potency. Compound 18 stands out for its high potency and selectivity. nih.gov

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism and Selectivity Profiling (Preclinical)

Efficacy in Animal Models of Neurological and Autoimmune Disorders (Preclinical)

Derivatives of this compound have demonstrated significant potential in preclinical models of both autoimmune and neurological disorders. A notable example is the benzofuran derivative 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, which functions as a potent agonist for the sphingosine-1-phosphate receptor 1 (S1P1). nih.govresearchgate.net In a mouse model of relapsing multiple sclerosis, known as experimental autoimmune encephalitis (EAE), this compound showed marked efficacy. nih.govresearchgate.net Oral administration of the derivative led to a significant reduction in blood lymphocyte counts, a key therapeutic mechanism for immunomodulatory agents in autoimmune diseases. nih.govresearchgate.net

The therapeutic potential of the benzofuran scaffold extends to neurodegenerative conditions. nih.gov Research has explored benzofuran derivatives as potential inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), two key enzymatic targets in the pathology of Alzheimer's disease. nih.gov Specifically, novel benzofuran-azacyclic hybrids have been synthesized and evaluated, with certain compounds showing dual inhibitory activity against both enzymes. nih.gov These findings suggest that the benzofuran core is a valuable pharmacophore for developing agents to treat neurological disorders like Alzheimer's disease. nih.gov

Preclinical Pharmacokinetic and Metabolic Stability Considerations (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are crucial for their development as therapeutic agents. The inclusion of a fluorine atom in the benzofuran structure is a common medicinal chemistry strategy to enhance metabolic stability and bioavailability. vulcanchem.com

Preclinical studies of the potent S1P1 agonist, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, revealed a favorable in vitro ADME profile and excellent oral bioavailability across different species. nih.govresearchgate.net Pharmacokinetic predictions for this compound suggested low clearance and a half-life of 5-10 hours, characteristics that are suitable for once-daily oral dosing. researchgate.net

In vitro metabolism studies of related benzoic acid derivatives using liver slices from various species, including rats, mice, monkeys, and humans, have identified glucuronidation as a primary metabolic pathway. nih.gov The formation of both ether and acyl glucuronides has been observed. nih.gov While rapid biotransformation can limit a drug's exposure, an overly stable compound may lead to undesirable drug-drug interactions or toxicity. researchgate.net Therefore, achieving a balanced metabolic profile is a key objective in the design of these derivatives. researchgate.net

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets, implicated in a vast array of physiological processes and diseases. mpi-hlr.denih.gov The therapeutic potential of benzofuran derivatives is significantly linked to their interaction with these receptors.

A primary example of this interaction is the potent and selective agonism of the S1P1 receptor, a GPCR that plays a critical role in regulating lymphocyte trafficking. nih.govresearchgate.net The derivative 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid was found to be a highly potent S1P1 agonist with over 1,000-fold selectivity against the related S1P3 receptor, an important feature for avoiding potential cardiovascular side effects associated with S1P3 activation. nih.govresearchgate.net The carboxylic acid group is often a key structural feature for interaction with GPCRs. vulcanchem.com Studies on other types of carboxylic acids have demonstrated their ability to bind to GPCRs, such as the G protein-coupled estrogen receptor (GPER), suggesting that the carboxylic acid moiety on the benzofuran scaffold is critical for target engagement. rsc.org

Antimicrobial Efficacy (Preclinical Studies)

The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting activity against a wide range of pathogenic bacteria and fungi. nih.govresearchgate.netnih.govresearchgate.net The introduction of halogen atoms, such as fluorine, into the benzofuran ring system has been shown to be a key factor in conferring or enhancing microbiological activity. mdpi.com

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Derivatives of this compound have shown promising antibacterial properties, particularly against Gram-positive bacteria. mdpi.com Studies on halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid demonstrated activity against various strains of Staphylococcus and Bacillus species. mdpi.com The position of substituents on the benzofuran ring significantly influences the antibacterial activity; for instance, derivatives bearing a hydroxyl group at the C-6 position have exhibited excellent efficacy against multiple bacterial strains. nih.gov The combination of the benzofuran core with other heterocyclic moieties, such as triazine, has also yielded potent antibacterial compounds. nih.gov

| Compound Derivative | Bacterial Strain(s) | Reported MIC | Source |

|---|---|---|---|

| Halogenated 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivatives (III, IV, VI) | Gram-positive cocci (e.g., Staphylococcus aureus, Bacillus subtilis) | 50 - 200 µg/mL | mdpi.com |

| 5-Fluoro-1-benzofuran-7-carboxylic acid derivative | Escherichia coli | 0.0195 mg/mL | vulcanchem.com |

| Benzofuran derivatives with C-6 hydroxyl group (15, 16) | Various bacterial strains | 0.78 - 3.12 µg/mL (MIC80) | nih.gov |

| Benzofuran-triazine hybrid (Compound 8e) | E. coli, B. subtilis, S. aureus, S. enteritidis | 32 - 125 µg/mL | nih.gov |

Antifungal Spectrum and Potency against Pathogenic Strains

In addition to antibacterial effects, benzofuran derivatives have demonstrated significant antifungal activity against various pathogenic strains. Halogenated derivatives of 3-benzofurancarboxylic acid were found to be active against Candida albicans and Candida parapsilosis. mdpi.com Other structural modifications, such as the synthesis of benzofuran-5-ols, have led to compounds with potent, broad-spectrum antifungal activity, in some cases superior to the reference drug 5-fluorocytosine. nih.govresearchgate.netnih.gov The hybridization of the benzofuran scaffold with other heterocyclic systems like pyrazole (B372694) has also produced derivatives with antifungal potency greater than that of fluconazole. rsc.org

| Compound Derivative | Fungal Strain(s) | Reported MIC | Source |

|---|---|---|---|

| Halogenated 3-benzofurancarboxylic acid derivatives (III, VI) | Candida albicans, Candida parapsilosis | 100 µg/mL | mdpi.com |

| Benzofuran-5-ol derivatives (20, 21) | Various fungal species | 1.6 - 12.5 µg/mL | nih.gov |

| Benzofuranyl pyrazole derivatives (56-59) | Candida albicans | More potent than fluconazole | rsc.org |

| 2-Methyl-triazolo[1,5-a]pyridine derivative of benzofuran (10) | F. solani, C. albicans | 16 µg/mL, 14 µg/mL | mdpi.com |

Antineoplastic and Cytotoxic Evaluations (Preclinical Studies)

The benzofuran nucleus is a key structural motif in the design of novel antineoplastic agents, with derivatives showing cytotoxic effects against a variety of cancer cell lines. nih.govnih.govmdpi.com The presence of a fluorine atom and a carboxylic acid group, as in this compound, can be advantageous for anticancer activity. Fluorinated benzofuran analogs have been shown to inhibit the proliferation of pancreatic cancer cells by inducing apoptosis and cell cycle arrest, with the carboxylic acid moiety potentially enhancing the binding affinity to target kinases. vulcanchem.com

Preclinical evaluations have identified several benzofuran derivatives with potent cytotoxic activity. For example, a derivative containing a 4-MeO-phenylacetylene group displayed sub-micromolar IC50 values against a panel of human cancer cell lines. mdpi.com Other derivatives have been identified as inhibitors of specific molecular targets crucial for cancer cell survival, such as Aurora B kinase. nih.gov These findings underscore the potential of the this compound scaffold as a template for the development of new anticancer therapeutics.

| Compound Derivative | Cancer Cell Line(s) | Reported Activity (IC50) | Source |

|---|---|---|---|

| Fluorinated benzofuran analogs | MiaPaCa-2 (Pancreatic) | <1 µM | vulcanchem.com |

| Benzofuran with 4-MeO-phenylacetylene group (Compound 22) | ME-180, A549, ACHNs, HT-29, B-16 | 0.08 - 1.14 µM | mdpi.com |

| 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives | Various tumor cells | Potent anti-tumor agents | nih.gov |

In Vitro Cytotoxicity Assays Against Diverse Cancer Cell Lines

Derivatives of benzofuran, particularly those incorporating halogens like fluorine, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. nih.govnih.govresearchgate.net The introduction of a fluorine atom into the benzofuran scaffold is a key modification that can enhance the anticancer properties of these compounds. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov

Research has shown that halogenated derivatives of benzofuran exhibit selective toxicity towards cancer cells. nih.govresearchgate.net For instance, studies on various halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have revealed potent activity. One study highlighted that a methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative was most active against A549 (lung carcinoma) cells, while a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative showed significant activity against both A549 and HepG2 (hepatocellular carcinoma) cells. researchgate.net

The position of the halogen atom on the benzofuran ring is a critical factor in determining its biological activity. nih.gov While direct substitution on the benzene (B151609) or furan (B31954) ring doesn't always increase cytotoxicity, the presence of a bromoacetyl substituent has been linked to increased activity. nih.gov Simple derivatives of 2- and 3-benzofurancarboxylic acid have also been found to exhibit significant cytotoxic activity against human cancer cell lines. nih.govresearchgate.net

A new class of isobenzofuran-5-carboxamide derivatives derived from 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid was synthesized and evaluated for antiproliferative efficacy against human breast and prostate cancer cells. researchgate.net One particular compound from this series demonstrated notable activity against MDA-MB 231, MCF-7, PC3, and LNCaP cancer cells. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative with bromine | K562 (Leukemia) | 5 | nih.gov |

| 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivative with bromine | HL60 (Leukemia) | 0.1 | nih.gov |

| 1-(4-fluorophenyl)-1,3 dihydroisobenzofuran-5-carbamide derivative | LNCaP (Prostate Cancer) | 20±1.1 | researchgate.net |

| 1-(4-fluorophenyl)-1,3 dihydroisobenzofuran-5-carbamide derivative | MCF-7 (Breast Cancer) | 36±1.4 | researchgate.net |

| 1-(4-fluorophenyl)-1,3 dihydroisobenzofuran-5-carbamide derivative | MDA-MB 231 (Breast Cancer) | 40±1.1 | researchgate.net |

| 1-(4-fluorophenyl)-1,3 dihydroisobenzofuran-5-carbamide derivative | PC3 (Prostate Cancer) | 42±1.7 | researchgate.net |

| 6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid | MiaPaCa-2 (Pancreatic) | <1 | vulcanchem.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Proposed Mechanisms of Antiproliferative Action and Apoptosis Induction

The antiproliferative effects of this compound derivatives are believed to be mediated through several mechanisms, primarily the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways.

One of the proposed mechanisms involves the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). doaj.orgresearchgate.netsemanticscholar.org Overexpression of EGFR is common in various cancers, and its inhibition can block downstream signaling pathways that are crucial for cell proliferation and survival. semanticscholar.org Certain cyanobenzofuran derivatives have demonstrated significant EGFR tyrosine kinase inhibitory activity. doaj.orgresearchgate.net Molecular docking studies suggest that these compounds can bind to the active site of the EGFR kinase domain. doaj.orgresearchgate.net

Another key mechanism is the induction of apoptosis through caspase-dependent pathways. researchgate.netresearchgate.net Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. Studies have shown that some benzofuran derivatives can significantly increase the activity of caspase-3/7 in cancer cells. researchgate.net For instance, one halogenated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was found to increase caspase 3/7 activity by 73% in HepG2 cells and 85% in A549 cells, indicating that apoptosis was induced in a caspase-dependent manner. researchgate.net Similarly, certain isobenzofuran (B1246724) carboxamide derivatives have been shown to induce apoptosis in prostate cancer cells, with in-silico modeling suggesting an interaction with caspase 7. researchgate.net

Anti-inflammatory Properties (Preclinical Studies)

Benzofuran derivatives have been investigated for their potential anti-inflammatory effects in various preclinical models. researchgate.netnih.govdovepress.com The anti-inflammatory mechanism of these compounds is thought to involve the inhibition of key inflammatory mediators and signaling pathways.

One of the primary mechanisms is the inhibition of nitric oxide (NO) production. dovepress.com NO is a signaling molecule that plays a role in inflammation, and its overproduction can contribute to inflammatory diseases. Benzofuran derivatives have been shown to scavenge NO, which may be a crucial aspect of their anti-inflammatory action. dovepress.com For example, certain piperazine (B1678402)/benzofuran hybrids have demonstrated an excellent inhibitory effect on the generation of NO in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov

Additionally, benzofuran derivatives can modulate the production of prostaglandins, which are key mediators of inflammation. dovepress.com They are believed to inhibit the production of PGE2 and decrease lipoxygenase activity. dovepress.com Some 5-acyl-3-substituted-benzofuran-2(3H)-ones have shown a dual inhibition of both cyclooxygenase (CO) and lipoxygenase (LO) products. nih.gov

Furthermore, these compounds can influence inflammatory signaling pathways such as the NF-κB and MAPK pathways. nih.govdovepress.com The anti-inflammatory activity of a piperazine/benzofuran hybrid was suggested to be related to its effect on these pathways. nih.gov In vivo studies have shown that this compound could regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammation and reduce the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. nih.gov

Antiviral Applications (Preclinical Studies)

The benzofuran scaffold is a structural component of many compounds with a wide range of biological activities, including antiviral properties. nih.govnih.govmdpi.com Preclinical studies have explored the potential of benzofuran derivatives as antiviral agents against various viruses.

Anti-HIV Activity and Elucidation of Mechanism of Action (Preclinical)

Several studies have focused on the anti-HIV activity of benzofuran derivatives. nih.govnih.govscilit.com A number of synthesized benzofuran derivatives have shown promising results in preclinical anti-HIV assays.

One study reported a series of potent antitumor and antiviral benzofuran derivatives, with some compounds showing higher potency than the non-nucleoside reverse transcriptase inhibitor (NNRTI) Atevirdine in HIV inhibitory activity assays. nih.gov Specifically, one derivative was found to be significantly potent with a wider therapeutic index. nih.gov

The mechanism of anti-HIV action for some of these derivatives appears to be the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. nih.gov Several compounds in the aforementioned study were notably potent as HIV-1 RT inhibitors. nih.gov Another study on novel 3-benzoylbenzofurans and their pyrazole derivatives identified compounds that were potent inhibitors in pseudovirus assays. nih.gov A time-of-addition assay suggested that these compounds inhibit HIV infection at a stage similar to that of reverse transcriptase inhibitors. nih.gov Furthermore, some of these derivatives were also found to be mild inhibitors of HIV-1 protease, another key viral enzyme. nih.gov

It's important to note that the anti-HIV activity of these derivatives can be influenced by their chemical structure. For instance, in a study of 5'-O-fatty acyl derivatives of 3'-fluoro-2',3'-dideoxythymidine (a nucleoside analog), the ester linkage was found to be crucial for anti-HIV activity, suggesting that the compounds act as prodrugs that release the active nucleoside and fatty acid. mdpi.com

Other Preclinical Therapeutic Areas and Bioactivities

Beyond their anticancer, anti-inflammatory, and antiviral properties, derivatives of this compound have been explored for other potential therapeutic applications in preclinical settings.

Antihyperlipidemic Activity

Preclinical studies have indicated the potential of furan-containing compounds in managing hyperlipidemia. While direct studies on this compound are limited, research on related structures provides some insights.

For example, a study on a series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives demonstrated lipid-lowering activity in Triton WR-1339-induced hyperlipidemic rats. nih.gov Two of the tested compounds significantly reduced elevated plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels. nih.gov These findings suggest that compounds containing a 5-fluoro-substituted heterocyclic ring system may have potential as lipid-lowering agents. nih.gov

Another study on furoic acid and furylacrylic acid derivatives also showed hypolipidemic activity in rodents. nih.gov 2-Furoic acid was identified as the most potent agent, significantly lowering serum cholesterol and triglyceride levels in both mice and rats. nih.gov The mechanism was suggested to involve the suppression of several key enzymes in lipid metabolism. nih.gov Although these compounds are structurally different from this compound, the findings highlight the potential of the furan moiety in developing new antihyperlipidemic agents.

Antioxidant Potential and Reactive Oxygen Species Scavenging

Benzofuran derivatives are recognized for their capacity to act as radical scavengers and protect against oxidative stress, a key factor in many degenerative diseases. researchgate.netmdpi.com The antioxidant activity is often linked to the number and position of hydroxyl groups on the aromatic parts of the molecule. unife.itresearchgate.net

Research into various benzofuran derivatives has demonstrated their ability to mitigate oxidative damage through different mechanisms. For instance, a study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed that some compounds exhibit significant antioxidative properties. nih.gov Specifically, one derivative showed a 62% inhibition of in vitro lipid peroxidation (LPO) in rat brain homogenates and a 23.5% inhibition of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical formation at a concentration of 100 μM. nih.gov Another study synthesized a series of 3,3-disubstituted-3H-benzofuran-2-ones, which were all found to reduce intracellular reactive oxygen species (ROS) levels in a cellular model of neurodegeneration. mdpi.com One particular compound in this series proved to be an exceptionally potent antioxidant, reducing intracellular ROS levels twice as effectively as Trolox, a water-soluble analog of vitamin E. mdpi.com

Furthermore, benzofuran hydrazones have been investigated for their radical-scavenging abilities. unife.itresearchgate.net The antioxidant efficacy of these compounds was confirmed using DPPH, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays. unife.itresearchgate.net The results indicated that the presence of hydroxyl groups on the arylidene moiety significantly influences the antioxidant activity, with a 2-hydroxy-4-(diethylamino)benzylidene derivative showing particularly high potency. unife.itresearchgate.net

| Compound Class | Assay | Activity | Reference |

|---|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative (1j) | Lipid Peroxidation (LPO) Inhibition | 62% inhibition at 100 μM | nih.gov |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative (1j) | DPPH Radical Scavenging | 23.5% inhibition at 100 μM | nih.gov |

| 3,3-disubstituted-3H-benzofuran-2-one (Compound 9) | Intracellular ROS Reduction | 2-fold more effective than Trolox | mdpi.com |

| Benzofuran hydrazone (Compound 11) | DPPH, FRAP, ORAC assays | High antioxidant activity | unife.itresearchgate.net |

Antidiabetic Activity and Glucose Homeostasis Modulation

Derivatives of benzofuran have emerged as promising candidates for the management of diabetes mellitus. nih.gov Their mechanisms of action often involve targeting key proteins in glucose metabolism, such as α-glucosidase and peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govresearchgate.net

One area of research has focused on thiazolidinedione derivatives incorporating a benzofuran moiety. A study involving the synthesis of several 5-hydroxy-2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran derivatives linked to a thiazolidinedione pharmacophore showed significant euglycemic activity in db/db mice. nih.gov The introduction of a pyrrolidine (B122466) moiety into the linker between the two core structures led to the development of a compound, 5-[4-[N-[3(R/S)-5-benzyloxy-2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran-3-ylmethyl]-(2S)-pyrrolidin-2-ylmethoxy]phenylene]thiazolidine-2,4-dione, which proved to be highly potent. At a dose of 100 mg/kg/day, this compound successfully reduced plasma glucose and triglyceride levels to those of lean control mice. nih.gov

Aurones, a class of flavonoids characterized by a 2-benzylidenebenzofuran-3(2H)-one structure, have also been identified as potential antidiabetic agents. nih.gov These compounds and their synthetic analogues have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.gov For example, certain C-geranylated aurones demonstrated significant α-glucosidase inhibition with IC50 values in the low micromolar range (4.9–5.4 µM), highlighting their potential for controlling postprandial hyperglycemia. nih.gov

| Compound Class | Model/Target | Key Finding | Reference |

|---|---|---|---|

| Benzofuran-Thiazolidinedione Hybrid (21a) | db/db mice | Reduced plasma glucose and triglycerides to normal levels at 100 mg/kg/day | nih.gov |

| C-geranylated Aurones (Altilisin H-I) | α-glucosidase | Significant inhibition with IC50 values of 4.9–5.4 µM | nih.gov |

| Aurone (Sulfuretin 3) | Molecular Signaling | Suppresses NF-κB molecular mechanisms, potentially protecting pancreatic β-cells | nih.gov |

Research in Neurodegenerative Disorders, e.g., Anti-Alzheimer's Activity

The benzofuran scaffold is a "privileged" structure in the development of agents for neurodegenerative conditions like Alzheimer's disease (AD). frontiersin.org Derivatives have been designed to target multiple pathological mechanisms of AD, including the inhibition of cholinesterase enzymes (AChE and BChE) and the aggregation of amyloid-beta (Aβ) peptides. frontiersin.orgijpsonline.comresearchgate.net

A novel series of 3-aminobenzofuran derivatives were designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Within this series, a compound featuring a 2-fluorobenzyl moiety (compound 5f) displayed the most potent inhibitory activity. This compound also demonstrated the ability to inhibit Aβ aggregation induced by both self-aggregation and AChE, showcasing its multifunctional potential against AD. researchgate.net

Other research has focused on creating benzofuran-azacyclic hybrids to act as dual inhibitors of AChE and β-secretase (BACE-1), another key enzyme in Aβ production. nih.gov One such hybrid, containing N-(2-hydroxyethyl)piperazine and benzofuran moieties (compound 4m), was identified as a promising dual inhibitor. nih.gov Similarly, derivatives with benzyl piperidine (B6355638) (compound 4e) and 2-furoyl piperazine (compound 4h) also exhibited dual inhibitory activity. nih.gov The natural benzofuran compound, fomannoxin, has also shown notable neuroprotective properties in an amyloid-β peptide model, underscoring the therapeutic potential of this chemical class. frontiersin.orgresearchgate.net The introduction of fluorine at specific positions of the benzofuran structure has been shown to be particularly effective for cytoprotection and inhibiting the rate of Aβ aggregation. researchgate.net

| Compound Class/Name | Target(s) | Key Activity/Finding | Reference |

|---|---|---|---|

| 3-aminobenzofuran derivative (Compound 5f) | AChE, BChE, Aβ Aggregation | Potent dual cholinesterase inhibitor; inhibits self- and AChE-induced Aβ aggregation | researchgate.net |

| Benzofuran-azacyclic hybrid (Compound 4m) | AChE, BACE-1 | Promising dual inhibitor of both enzymes | nih.gov |

| Benzofuran-azacyclic hybrid (Compound 4e) | AChE, BACE-1 | Showed dual inhibitory activity | nih.gov |

| Benzofuran-azacyclic hybrid (Compound 4h) | AChE, BACE-1 | Showed dual inhibitory activity | nih.gov |

| Fomannoxin | Aβ Peptide Model | Outstanding neuroprotective properties | frontiersin.orgresearchgate.net |

| Fluorinated Benzofurans | Aβ Aggregation, Cytoprotection | Fluorine substitution (3,5-positions) was effective for cytoprotection and inhibiting Aβ aggregation | researchgate.net |

Computational and Theoretical Investigations of 5 Fluoro 1 Benzofuran 3 Carboxylic Acid

Molecular Docking and Ligand-Target Interaction Modeling

Prediction of Binding Affinity and Optimal Binding Poses

Molecular docking simulations are instrumental in predicting the binding affinity and the most favorable three-dimensional orientation, or "pose," of a ligand within a protein's active site. For the broader class of benzofuran (B130515) derivatives, these studies have revealed a range of binding energies, which are indicative of the stability of the ligand-protein complex. For instance, a study on various benzofuran derivatives targeting bacterial proteins reported binding energies from -6.9 to -10.4 kcal/mol africanjournalofbiomedicalresearch.com. Lower binding energy values suggest a more stable and potentially more potent interaction.

While direct data for 5-Fluoro-1-benzofuran-3-carboxylic acid is not specified, the presence of the fluorine atom at the 5-position is expected to influence its electronic properties and, consequently, its binding affinity. Fluorine's high electronegativity can modulate the molecule's electrostatic potential and its ability to participate in specific interactions, potentially leading to a favorable binding energy. The optimal binding pose would likely involve the carboxylic acid group forming key interactions, a common feature for this functional group in ligand-protein binding.

Table 1: Predicted Binding Affinities of Representative Benzofuran Derivatives

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) |

| Benzofuran Derivatives | Bacterial Protein | -6.9 to -10.4 |

| Benzofuran-based Hydrazones | Urease | Not specified |

Note: This table is illustrative and based on data for related benzofuran compounds, not specifically this compound.

Elucidation of Specific Amino Acid Interactions and Hydrogen Bonding Networks

The stability of a ligand in a protein's binding pocket is determined by a network of interactions with surrounding amino acid residues. These can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For benzofuran-based compounds, the carboxylic acid moiety is a prime candidate for forming strong hydrogen bonds with polar amino acid residues such as arginine, lysine, or serine within an active site.

Research on benzofuran-based hydrazones as urease inhibitors has highlighted the significance of fluoro-substituents in forming hydrogen bonds within the enzyme's active site, contributing to their inhibitory activity . This suggests that the fluorine atom of this compound could also be involved in favorable interactions, potentially with backbone amides or polar side chains of amino acids. The benzofuran ring itself can participate in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine, further anchoring the molecule in the binding pocket.

A detailed analysis of a hypothetical binding scenario would involve identifying the specific amino acids that form these crucial contacts. For example, the oxygen atoms of the carboxylic acid could act as hydrogen bond acceptors, while the hydroxyl group can act as a hydrogen bond donor. The planar benzofuran ring system would likely be positioned in a hydrophobic pocket, maximizing van der Waals forces.

Table 2: Potential Amino Acid Interactions and Hydrogen Bonding Networks for a Benzofuran Scaffold

| Interaction Type | Potential Interacting Residues | Functional Group of Ligand |

| Hydrogen Bonding | Arginine, Lysine, Serine, Asparagine, Glutamine | Carboxylic Acid |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Phenylalanine | Benzofuran Ring |

| Halogen Bonding | Backbone Carbonyls, Serine, Threonine | 5-Fluoro Substituent |

Note: This table represents potential interactions based on the general structure of this compound and findings from related compounds.

Future Research Directions and Emerging Applications

Design and Synthesis of Advanced Scaffolds Derived from 5-Fluoro-1-benzofuran-3-carboxylic Acid

The future design and synthesis of derivatives from the this compound scaffold will focus on creating structurally diverse and complex molecules to enhance biological activity and specificity. A key strategy involves diversity-oriented synthesis to generate extensive libraries of novel compounds. nih.gov This approach utilizes various commercially available building blocks, such as aryl boronic acids and different amines, to introduce a wide range of chemical functionalities onto the core structure. nih.gov

Synthetic strategies will likely concentrate on modifications at several key positions:

The Carboxylic Acid Group: The carboxylic acid at the C-3 position is a prime site for modification. It can be converted into a variety of functional groups, including amides, esters, and hydrazides, to explore new chemical space and interactions with biological targets. For instance, the synthesis of benzofuran-3-carbohydrazide derivatives has been shown to yield compounds with promising antimycobacterial and antifungal activities. nih.gov

The Benzene (B151609) Ring: The fluorine atom at the C-5 position is crucial for modulating the electronic properties and metabolic stability of the molecule. Future work could explore the introduction of other substituents on the benzene ring to fine-tune these properties.

The Furan (B31954) Ring: While the core scaffold is defined, modifications at the C-2 position by incorporating different aryl or heterocyclic groups can significantly influence the pharmacological profile.

Advanced synthetic protocols, potentially including microwave-assisted synthesis or flow chemistry, will be employed to improve reaction efficiency, yield, and purity, facilitating the rapid generation of compound libraries for biological screening. nih.gov

Exploration of Novel Biological Targets and Underexplored Disease Areas

While benzofuran (B130515) derivatives are known for a broad spectrum of biological activities, including antimicrobial and anticancer effects, future research will aim to identify novel and specific molecular targets. nih.govrsc.orgmdpi.com The unique properties conferred by the fluorine substituent make the this compound scaffold particularly interesting for exploring previously unexploited therapeutic areas.

Potential Underexplored Areas and Targets:

Antitubercular Agents: Building on the discovery that certain benzofuran derivatives inhibit enzymes essential for Mycobacterium tuberculosis (Mtb), such as Mycobacterium protein tyrosine phosphatase B (mPTPB) and salicylate (B1505791) synthase MbtI, new derivatives can be designed for enhanced potency and selectivity. nih.govmdpi.com These enzymes represent exciting targets because they are crucial for the pathogen's survival and virulence. nih.govmdpi.com

Antiviral Therapeutics: The identification of benzofuran compounds as inhibitors of the Hepatitis C Virus (HCV) through high-throughput screening opens the door to exploring their potential against other viral targets. nih.gov Derivatives of this compound could be screened against a panel of viral enzymes and proteins.

Neurodegenerative Diseases: Some benzofuran derivatives have been investigated for activity against β-amyloid aggregation, a hallmark of Alzheimer's disease. nih.gov This suggests that the scaffold could be optimized to develop agents targeting key pathological processes in neurodegeneration.

Antiparasitic Agents: The broad bioactivity of the benzofuran core suggests potential applications against various parasitic infections, an area that remains relatively underexplored for this class of compounds. rsc.org

The table below summarizes known biological targets for benzofuran-related scaffolds, which could guide the exploration of novel applications for this compound derivatives.

Table 1: Potential Biological Targets for Benzofuran Scaffolds

| Target Class | Specific Target Example | Associated Disease Area |

|---|---|---|

| Bacterial Enzymes | DNA Gyrase B (M. tuberculosis) | Tuberculosis |

| Bacterial Enzymes | MbtI (M. tuberculosis) | Tuberculosis |

| Bacterial Enzymes | Protein Tyrosine Phosphatase B (mPTPB) | Tuberculosis |

| Viral Proteins | Hepatitis C Virus (HCV) Replication Complex | Hepatitis C |

| Protein Aggregates | β-amyloid | Alzheimer's Disease |

Integration of Advanced Computational Modeling with Experimental Validation for Enhanced Drug Discovery

The integration of computational chemistry with experimental synthesis and testing is a powerful strategy to accelerate the drug discovery process. beilstein-journals.orgresearchgate.net For derivatives of this compound, computational modeling can provide deep insights into structure-activity relationships (SAR) and guide the rational design of more potent and selective molecules.

Key Computational Approaches:

Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a biological target, such as an enzyme's active site. nih.gov For example, docking studies can be used to predict the binding interactions of novel benzofuran-1,2,3-triazole hybrids with the EGFR kinase domain, a target in lung cancer. nih.gov This allows for the prioritization of compounds for synthesis that are most likely to be active.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target. nih.gov A validated pharmacophore model can be used to virtually screen large compound libraries to identify new hits.

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic properties and optimized geometry of designed molecules, providing a more accurate understanding of their reactivity and potential interactions. nih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This helps in the early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures.

The typical workflow involves using these computational tools to design a focused library of virtual compounds. The most promising candidates are then synthesized and subjected to experimental validation through biological assays. The experimental results are then used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that efficiently leads to optimized drug candidates. beilstein-journals.org

Development of High-Throughput Screening Assays for New Bioactivities

To efficiently explore the vast chemical space made accessible through diversity-oriented synthesis, the development of robust high-throughput screening (HTS) assays is essential. researchgate.net HTS allows for the rapid evaluation of large libraries of this compound derivatives to identify compounds with novel biological activities.

Future efforts will focus on creating and adapting various assay formats:

Cell-Based Assays: These assays use living cells to measure a compound's effect on a specific cellular process, such as cell viability, proliferation, or the expression of a reporter gene. For instance, a cell-based HCV luciferase reporter assay was successfully used to screen approximately 300,000 compounds and identify a benzofuran class of inhibitors. nih.gov Similar assays can be designed for cancer cell lines, neurons, or cells infected with other pathogens.

Biochemical Assays: These assays measure the direct interaction of a compound with an isolated biological target, like an enzyme or receptor. Fluorescence-based assays are particularly well-suited for HTS. For example, a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay was developed to screen for inhibitors of the Pex5p–TbPex14p protein-protein interaction, a potential drug target in Trypanosoma brucei. nih.gov This format offers high sensitivity and a low rate of false positives. nih.gov

Phenotypic Screening: This approach involves screening compounds for their ability to induce a desired change in the phenotype of a cell or organism, without a preconceived notion of the molecular target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action.

The development of these assays will be crucial for identifying initial "hit" compounds, which can then be further optimized through medicinal chemistry efforts guided by computational modeling.

Table 2: Examples of HTS Assay Formats for Screening Benzofuran Derivatives

| Assay Type | Principle | Application Example | Reference |

|---|---|---|---|

| Cell-Based Reporter Assay | Measures inhibition of viral replication via a luciferase signal in host cells. | Discovery of HCV inhibitors. | nih.gov |

| HTRF Biochemical Assay | Measures disruption of a protein-protein interaction via changes in fluorescence resonance energy transfer. | Discovery of Trypanosoma Pex5p-Pex14p interaction inhibitors. | nih.gov |

Investigation into Prodrug Strategies and Targeted Delivery Systems (Preclinical)

A significant avenue for future research is the application of prodrug strategies to improve the pharmaceutical properties of this compound derivatives. researchgate.net Prodrugs are inactive precursors that are converted into the active drug in vivo, a strategy often used to enhance properties like solubility, stability, membrane permeability, and site-specific delivery. researchgate.netijpsjournal.com

The carboxylic acid moiety of the parent compound is an ideal handle for prodrug design. It can be chemically modified, for example, through esterification, to create derivatives that mask the polar carboxylic acid group.

Potential Prodrug Approaches:

Improving Bioavailability: By converting the carboxylic acid to a more lipophilic ester, the oral or rectal absorption of the drug can be significantly improved. nih.gov For example, 1-alkoxycarbonyl derivatives of 5-fluorouracil (B62378) were developed as prodrugs to enhance its delivery. nih.gov A similar strategy could be applied to this compound derivatives to improve their pharmacokinetic profile.

Targeted Delivery: Prodrugs can be designed for activation at a specific site in the body, such as a tumor environment. This can be achieved by linking the drug to a promoiety that is cleaved by enzymes that are overexpressed in cancer cells. researchgate.net

Enhanced Solubility: For derivatives that are poorly water-soluble, conjugation to hydrophilic promoieties can improve their solubility for intravenous administration.

In addition to small-molecule prodrugs, advanced drug delivery systems will be explored. This includes encapsulating the active compounds into nanocarriers like liposomes or nanoparticles. researchgate.netnih.gov This approach can protect the drug from premature degradation, prolong its circulation time, and potentially target it to diseased tissues through effects like the Enhanced Permeability and Retention (EPR) effect in tumors. researchgate.net Preclinical studies will be essential to evaluate the efficacy and biodistribution of these novel prodrugs and delivery systems in relevant animal models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-fluoro-1-benzofuran-3-carboxylic acid?

- Methodological Answer : A typical synthesis involves the hydrolysis of ester precursors. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be refluxed with potassium hydroxide in a methanol/water mixture (1:1 v/v) for 5 hours. Post-reaction, the product is extracted with chloroform, purified via column chromatography (ethyl acetate as eluent), and recrystallized to obtain the crystalline carboxylic acid derivative .

Q. How is the compound purified after synthesis?

- Methodological Answer : Post-synthesis purification often employs column chromatography with ethyl acetate as the mobile phase. For crystallographic studies, slow evaporation of a benzene solution yields single crystals suitable for X-ray diffraction .

Q. What spectroscopic and structural characterization methods are used to confirm its identity?

- Methodological Answer :

- NMR/IR : Proton and carbon NMR confirm functional groups (e.g., carboxylic acid protons at δ ~12 ppm). IR identifies C=O stretching (~1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹).

- X-ray crystallography : SHELX software refines atomic coordinates, with hydrogen bonding (e.g., O–H⋯O dimers) analyzed using ORTEP-3 for molecular visualization .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound derivatives?

- Methodological Answer : The planar benzofuran core and fluorine’s electron-withdrawing effects can complicate charge density modeling. SHELXL refinement parameters (e.g., anisotropic displacement for heavy atoms) and hydrogen bonding analysis (e.g., dimer formation via O–H⋯O interactions) are critical. Discrepancies in thermal motion parameters may require iterative refinement cycles .

Q. How can researchers study interactions between this compound and biological targets?

- Methodological Answer :

- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like cyclooxygenase-2 (COX-2), leveraging the carboxylic acid group for hydrogen bonding.

- In vitro assays : Competitive binding assays using fluorophore-tagged derivatives quantify target engagement .

Q. How should conflicting data on reaction yields or crystal packing be addressed?

- Methodological Answer :